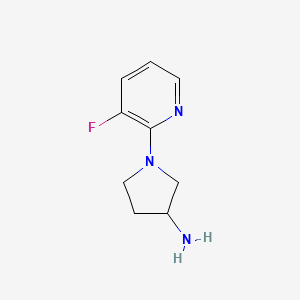

![molecular formula C14H17NO3 B1445237 4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid CAS No. 1482156-51-3](/img/structure/B1445237.png)

4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid

Vue d'ensemble

Description

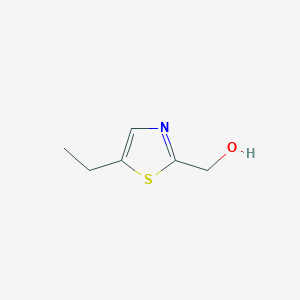

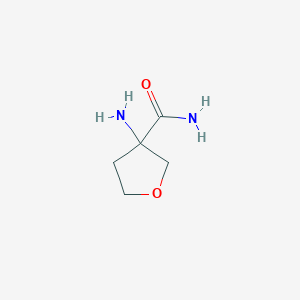

4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid is a chemical compound with the CAS Number: 1482156-51-3 . It has a molecular weight of 247.29 g/mol . The IUPAC name for this compound is 4-{[(cyclobutylmethyl)(methyl)amino]carbonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO3/c1-15(9-10-3-2-4-10)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C .Applications De Recherche Scientifique

Application in Photochemical Generation of Acyl and Carbamoyl Radicals

- Summary of the Application : This compound is used in a strategy that employs a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals . The radicals are activated from the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .

- Methods of Application or Experimental Procedures : The chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors . These precursors, due to their high reduction potential, are not readily prone to redox-based activation mechanisms . The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process .

- Results or Outcomes : This method has been found to control the overall concentrations of the radicals, contributing to the efficiency of the overall catalytic process and facilitating the turnover of the catalyst . It offers a milder and more effective platform for generating open-shell intermediates .

Application in Benzylic Oxidations and Reductions

- Summary of the Application : This compound could potentially be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests a general benzylic activation, which is supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Methods of Application or Experimental Procedures : The oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred . If the benzylic position is completely substituted, this oxidative degradation does not occur .

- Results or Outcomes : This reaction is useful in preparing substituted benzoic acids .

Application in Strecker-type Reaction

- Summary of the Application : This compound could potentially be used in a Strecker-type reaction . In this reaction, 2-formylbenzoic acid, arylamines (anilines), and KCN are used to afford 3-amino-4-(4-arylamino)-1H-isochromen-1-ones, also known as diaminoisocoumarins .

- Methods of Application or Experimental Procedures : The first step of the procedure consists of the methodology previously reported by Opatz and Ferenc . In one of the ongoing investigations, a para-carboxy group was introduced into the compound .

- Results or Outcomes : The outcome of this reaction is the formation of 3-amino-4-(4-arylamino)-1H-isochromen-1-ones .

Application in Acidity of Carboxylic Acids

- Summary of the Application : This compound, being a carboxylic acid, could potentially be used in studies related to the acidity of carboxylic acids . The strengths of weak acids are measured on the pKa scale. The smaller the number on this scale, the stronger the acid is .

- Methods of Application or Experimental Procedures : The acidity of carboxylic acids can be studied by comparing the pKa values of different carboxylic acids . The presence of a carbonyl group adjacent to a hydroxyl group has a profound effect on the acidity of the hydroxyl proton .

- Results or Outcomes : The results of such studies can provide valuable insights into the factors that influence the acidity of carboxylic acids .

Application in Synthesis of Other Chemical Compounds

- Summary of the Application : This compound could potentially be used as a starting material in the synthesis of other chemical compounds . Its structure, which includes a carboxylic acid group and a carbamoyl group, makes it a versatile compound that can undergo a variety of chemical reactions .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the type of chemical reaction being performed . For example, it could be used in condensation reactions, substitution reactions, or reduction reactions .

- Results or Outcomes : The outcome of these reactions would be the formation of new chemical compounds .

Safety And Hazards

Propriétés

IUPAC Name |

4-[cyclobutylmethyl(methyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-15(9-10-3-2-4-10)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,10H,2-4,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTJAAYGZSEGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

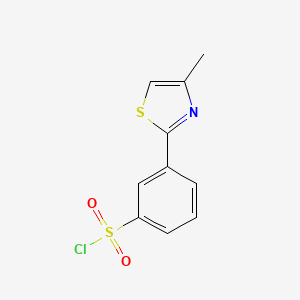

![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene](/img/structure/B1445156.png)

![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)